molecular formula C11H10N2O4S B1300768 (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid CAS No. 332871-56-4

(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid

Cat. No.: B1300768
CAS No.: 332871-56-4
M. Wt: 266.28 g/mol
InChI Key: QNJLAWJXKWHCNN-UHFFFAOYSA-N
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Description

(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid (CAS: 332871-56-4, molecular formula: C₁₁H₁₀N₂O₄S) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a phenoxymethyl group at position 5 and a sulfanylacetic acid moiety at position 2. This compound is synthesized via heterocyclization of aryloxyacetic acid hydrazides with carbon disulfide under basic conditions, followed by alkylation with chloroacetic acid .

1,3,4-Oxadiazoles are pharmacologically significant due to their electron-deficient aromatic ring, which enhances interactions with biological targets. Commercial availability (e.g., Santa Cruz Biotechnology, Catalog #sc-319030) underscores its relevance in medicinal chemistry research .

Properties

IUPAC Name

2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c14-10(15)7-18-11-13-12-9(17-11)6-16-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJLAWJXKWHCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid typically involves the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxadiazole ring . The reaction conditions often require heating and the use of a base such as potassium hydroxide (KOH) to neutralize the reaction mixture .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenoxymethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents or nucleophiles such as sodium azide (NaN3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C15H14N4O3S2
  • Molecular Weight : 362.4 g/mol

The structure features a phenoxymethyl group attached to a [1,3,4]oxadiazole ring with a sulfanyl acetic acid moiety. This unique arrangement contributes to its biological activity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid exhibit significant antimicrobial properties. A study evaluated the antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The synthesized compounds showed promising results comparable to standard antibiotics like Gentamycin .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory skin conditions. The mechanism involves modulation of signaling pathways related to inflammation .

Topical Formulations

Due to its favorable safety profile and efficacy, this compound is being investigated for incorporation into topical formulations aimed at treating skin disorders. Its ability to penetrate skin layers effectively makes it suitable for dermatological applications. Recent studies have focused on optimizing formulations using response surface methodology to enhance the physical and sensory properties of creams containing this compound .

Cosmetic Industry

In the cosmetic sector, this compound is being studied for its potential use in formulations aimed at improving skin hydration and elasticity. The inclusion of this compound in cosmetic products could provide added benefits due to its moisturizing properties .

Case Study 1: Antibacterial Efficacy

A series of synthesized compounds based on this compound were tested for antibacterial activity. Results indicated that several derivatives displayed significant inhibition against E. coli and Pseudomonas aeruginosa, suggesting their potential as new antibacterial agents .

Case Study 2: Skin Bioavailability

An investigation into the skin bioavailability of topical formulations containing this compound highlighted its ability to penetrate various skin layers effectively. Techniques such as tape stripping were employed to measure drug concentration in skin layers post-application. This study provided insights into optimizing dosage forms for enhanced therapeutic effects .

Mechanism of Action

The mechanism of action of (5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole ring. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the 1,3,4-Oxadiazole Family

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent (R) Biological Activity Key Findings (IC₅₀/MIC) Reference
(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid Phenoxymethyl Antibacterial, Cytotoxic MIC: 12.5–25 μg/mL (Gram±)
(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid Ethyl Safety profile GHS-compliant; no acute toxicity data
(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid Methyl Not reported Molecular mass: 174.18 g/mol
[5-(4-Chloro-phenyl)-1,3,4-oxadiazol-2-ylsulfanyl]-acetic acid 4-Chlorophenyl Cytotoxic (potential) Commercial (Santa Cruz)
Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate Phenyl Chemotherapeutic scaffold Structural confirmation via XRD
Key Observations:
  • Antibacterial Activity: The phenoxymethyl derivative exhibits broad-spectrum activity against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa (MIC: 12.5–25 μg/mL), outperforming triazole and thiadiazole analogs in plant growth studies .
  • Cytotoxicity: Chlorophenyl-substituted analogs (e.g., [5-(2-Chloro-phenyl)-...]-acetic acid) are marketed for research but lack published IC₅₀ data. In contrast, triazine-thiadiazole hybrids (e.g., 2-(5-(5-oxo-2-phenyloxazolidin-3-yl)-1,3,4-thiadiazol-2-ylthio)acetic acid) show IC₅₀ values of <10 μM against Ehrlich’s Ascites Carcinoma .
  • Safety : Ethyl-substituted derivatives are classified under GHS guidelines but lack detailed toxicological profiles .

Comparison with 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles, which replace the oxygen atom in the oxadiazole ring with sulfur, demonstrate distinct pharmacological profiles:

  • Anticancer Activity: Thiadiazole derivatives like 2-(5-R-carbonylamino-1,3,4-thiadiazol-2-ylsulfanyl)-acetic acids exhibit anticonvulsant and anticancer properties, with IC₅₀ values in the low micromolar range against leukemia cell lines .
  • Antimicrobial Efficacy : Schiff base-functionalized thiadiazoles (e.g., 2-(5-(substitutedbenzyl)-1,3,4-thiadiazol-2-yl)-(substitutedphenyl)-thiazolidin-4-one) show superior Gram-negative bacterial inhibition compared to oxadiazoles .
Table 2: Oxadiazole vs. Thiadiazole Pharmacological Profiles
Parameter 1,3,4-Oxadiazoles 1,3,4-Thiadiazoles
Electron Density Lower (due to O atom) Higher (due to S atom)
Lipophilicity Moderate (e.g., logP ~2.5 for phenoxymethyl) Higher (logP ~3.0 for ethyl derivatives)
Antibacterial MIC 12.5–25 μg/mL 6.25–12.5 μg/mL
Anticancer IC₅₀ Limited data 2.2–15.5 μM (e.g., HepG2, MCF7)

Biological Activity

(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the relevant literature on its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique oxadiazole ring structure that is known for its pharmacological potential. Its molecular formula is C₁₃H₁₁N₃O₂S, and it possesses a sulfenyl group that enhances its biological activity. The presence of the phenoxymethyl moiety contributes to its lipophilicity, which is crucial for membrane permeability and biological interactions.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound against various bacterial strains.

Table 1: Antibacterial Activity Against Common Strains

CompoundConcentration (µg/mL)E. coliP. aeruginosaS. aureus
5-PMOA115 mm12 mm8 mm
1020 mm18 mm10 mm
10025 mm22 mm12 mm

The compound demonstrated significant antibacterial activity against E. coli and Pseudomonas aeruginosa , with effectiveness comparable to standard antibiotics like Gentamycin at higher concentrations .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-453.

Case Study: Antiproliferative Effects

In a study conducted by researchers in 2019, various derivatives of the compound were synthesized and tested for their cytotoxic effects. The results indicated that certain derivatives exhibited potent antiproliferative activity with IC₅₀ values in the low micromolar range. The mechanism of action involved induction of apoptosis as evidenced by morphological changes observed under microscopy and confirmed through Western blot analysis .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)
7bMCF-715
7dMDA-MB-45312

These findings suggest that this compound derivatives may serve as promising candidates for further development in cancer therapeutics.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored. In one study, it was shown to inhibit the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). This suggests that the compound may have potential applications in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid
Reactant of Route 2
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(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.